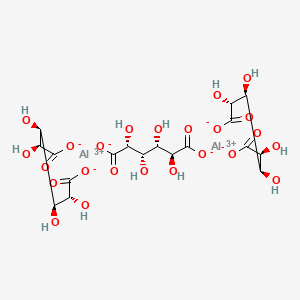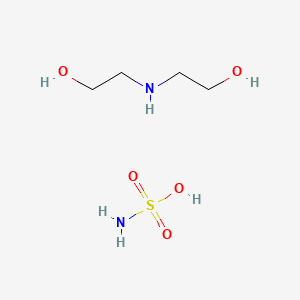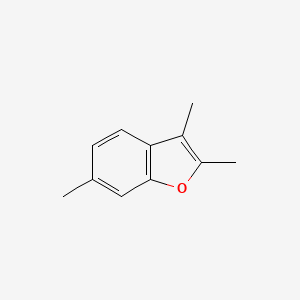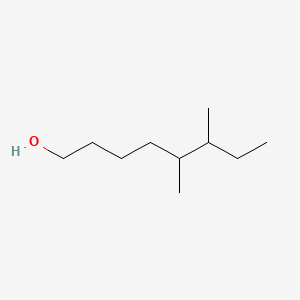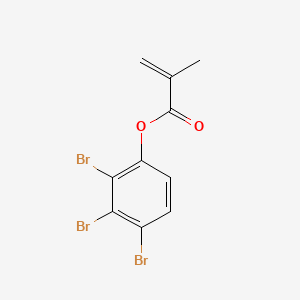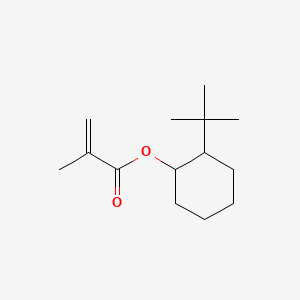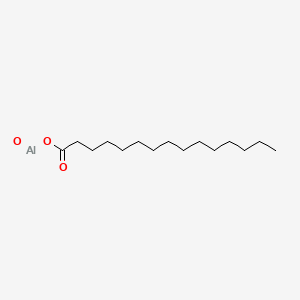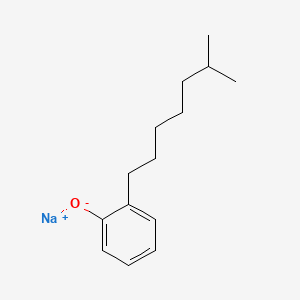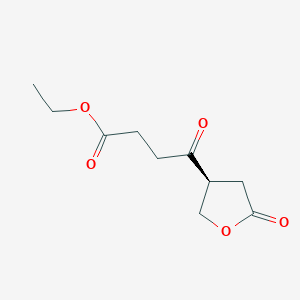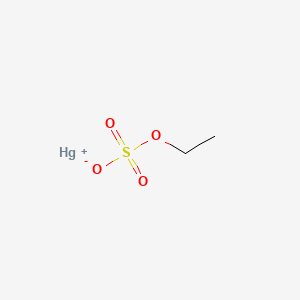
Mercury(1+) ethyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Mercury(1+) ethyl sulphate typically involves the reaction of ethyl alcohol with mercury(II) sulfate under controlled conditions. The reaction is carried out in an acidic medium, often using sulfuric acid as a catalyst. The process involves the formation of an intermediate ethyl sulfate, which then reacts with mercury ions to form the final product .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully monitored to ensure the purity and yield of the product.
Chemical Reactions Analysis
Mercury(1+) ethyl sulphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: this compound can be oxidized to form mercury(II) compounds. This reaction typically requires strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to elemental mercury using reducing agents like sodium borohydride or zinc in acidic conditions.
Substitution: this compound can undergo substitution reactions where the ethyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) sulfate, while reduction produces elemental mercury.
Scientific Research Applications
Mercury(1+) ethyl sulphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments, especially in the context of mercury detoxification.
Mechanism of Action
The mechanism of action of Mercury(1+) ethyl sulphate involves its interaction with sulfhydryl groups in proteins and enzymes. This interaction can inhibit the activity of these biomolecules, leading to various biological effects. The compound’s high affinity for sulfhydryl groups makes it a potent inhibitor of enzymes that rely on these groups for their catalytic activity .
Comparison with Similar Compounds
Mercury(1+) ethyl sulphate can be compared with other organomercury compounds such as methylmercury, ethylmercury, and dimethylmercury. While all these compounds share the presence of a mercury-carbon bond, they differ in their chemical properties and biological effects:
Methylmercury (CH₃Hg⁺): Known for its high toxicity and ability to bioaccumulate in the food chain.
Ethylmercury (C₂H₅Hg⁺): Similar to methylmercury but with a shorter half-life in biological systems.
Dimethylmercury ((CH₃)₂Hg): Extremely toxic and volatile, used primarily in research settings.
Properties
CAS No. |
71720-55-3 |
|---|---|
Molecular Formula |
C2H5HgO4S |
Molecular Weight |
325.72 g/mol |
IUPAC Name |
ethyl sulfate;mercury(1+) |
InChI |
InChI=1S/C2H6O4S.Hg/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1 |
InChI Key |
XSAODWINFUJGBE-UHFFFAOYSA-M |
Canonical SMILES |
CCOS(=O)(=O)[O-].[Hg+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


